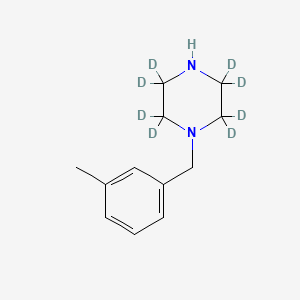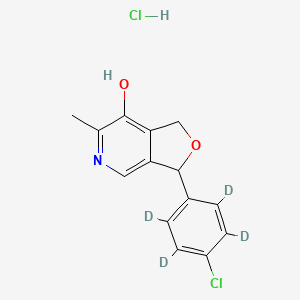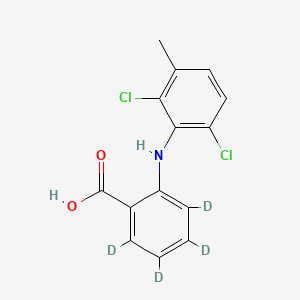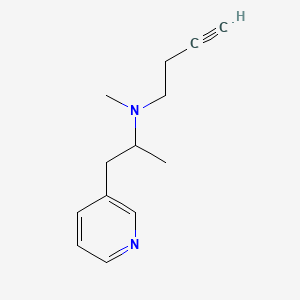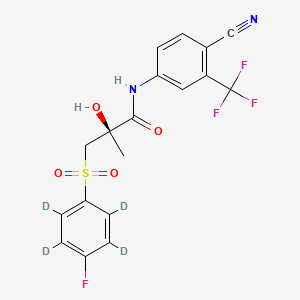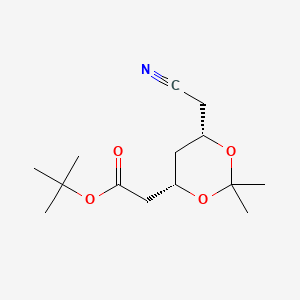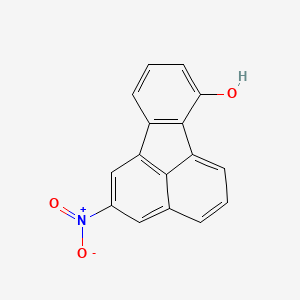
7-Hydroxy-2-nitrofluoranthene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Hydroxy-2-nitrofluoranthene is a heterocyclic organic compound with the molecular formula C₁₆H₉NO₃ and a molecular weight of 263.25 g/mol . It is a derivative of fluoranthene, characterized by the presence of a hydroxyl group at the 7th position and a nitro group at the 2nd position on the fluoranthene ring system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-2-nitrofluoranthene typically involves the nitration of fluoranthene followed by selective hydroxylation. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position . Subsequent hydroxylation can be achieved using reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas with a catalyst, sodium borohydride, mild to moderate temperatures.
Substitution: Acyl chlorides, alkyl halides, presence of a base or acid catalyst.
Major Products Formed:
Oxidation: Quinones, oxidized fluoranthene derivatives.
Reduction: Amino-fluoranthene derivatives.
Substitution: Esters, ethers, and other substituted fluoranthene derivatives.
Scientific Research Applications
7-Hydroxy-2-nitrofluoranthene has several applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Hydroxy-2-nitrofluoranthene involves its interaction with cellular components at the molecular level. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, leading to mutagenic and carcinogenic effects . The hydroxyl group may also play a role in its biological activity by influencing its solubility and reactivity .
Comparison with Similar Compounds
2-Nitrofluoranthene: Similar in structure but lacks the hydroxyl group at the 7th position.
8-Nitrofluoranthene: Another nitrofluoranthene derivative with the nitro group at the 8th position.
3-Nitrofluoranthene: Contains the nitro group at the 3rd position.
Uniqueness: 7-Hydroxy-2-nitrofluoranthene is unique due to the presence of both a hydroxyl and a nitro group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
2-nitrofluoranthen-7-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9NO3/c18-14-6-2-4-11-13-8-10(17(19)20)7-9-3-1-5-12(15(9)13)16(11)14/h1-8,18H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUCSPGBEEAVCOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CC(=CC3=C2C(=C1)C4=C3C=CC=C4O)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90675948 |
Source


|
| Record name | 2-Nitrofluoranthen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144386-82-3 |
Source


|
| Record name | 2-Nitrofluoranthen-7-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90675948 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(8R,9S,10R,13S,14S,16R,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B564353.png)


